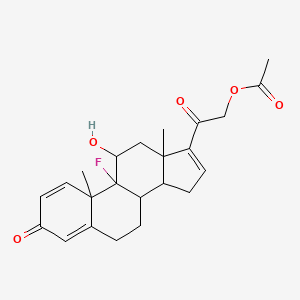
21-Acetyloxy-9-fluoro-11(c)micro-hydroxypregna-1,4,16-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-fluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate: is a synthetic steroidal compound with a molecular formula of C23H27FO5 and a molecular weight of 402.467 . This compound is part of the corticosteroid family and is known for its potent anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate involves multiple steps, starting from a suitable steroidal precursor. The key steps include fluorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of reagents such as fluorine gas, hydrogen peroxide, and acetic anhydride under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, under varying temperature and solvent conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 9-fluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate is used as a precursor for the synthesis of other steroidal compounds. It serves as a key intermediate in the production of various corticosteroids .
Biology: In biological research, this compound is used to study the mechanisms of steroid hormone action. It helps in understanding the role of corticosteroids in regulating inflammation and immune responses .
Medicine: Medically, this compound is utilized in the formulation of anti-inflammatory and immunosuppressive drugs. It is particularly effective in treating conditions such as asthma, rheumatoid arthritis, and allergic reactions .
Industry: In the industrial sector, this compound is used in the production of pharmaceutical formulations. It is also employed in the development of veterinary medicines .
Mechanism of Action
The mechanism of action of 9-fluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate involves binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes . This leads to the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .
Comparison with Similar Compounds
- 9-fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
- 16alpha-fluoro-11-hydroxy-3-oxopregna-1,4,17-trien-21-yl acetate
- 9-fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate
- 11,17-dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate
- 16alpha,17-dihydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
Uniqueness: The uniqueness of 9-fluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate lies in its specific fluorination and hydroxylation pattern, which enhances its anti-inflammatory and immunosuppressive properties compared to other similar compounds . The presence of the fluorine atom at the 9th position significantly increases its potency and duration of action .
Properties
IUPAC Name |
[2-(9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FO5/c1-13(25)29-12-19(27)18-7-6-16-17-5-4-14-10-15(26)8-9-22(14,3)23(17,24)20(28)11-21(16,18)2/h7-10,16-17,20,28H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGZUWNVLRAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














